molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1382575
CAS No.: 1984063-13-9
M. Wt: 298.14 g/mol
InChI Key: IQKVWPWKOVXQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its potential anticancer activity and other pharmacological effects.

Comparison with Similar Compounds

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and pharmacological activities.

Biological Activity

Overview

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. Its unique structure, characterized by the presence of a bromine atom and a benzonitrile group, contributes to its distinctive biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its efficacy against multiple human cancer cell lines:

Cell Line IC50 (µM)
LN-229 (glioblastoma)1.8
HCT-116 (colorectal carcinoma)0.7
NCI-H460 (lung carcinoma)3.2
K-562 (chronic myeloid leukemia)5.0

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types, with the most potent activity observed against colorectal carcinoma .

The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular signaling pathways. Specifically, it has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The interaction with kinases may lead to altered phosphorylation processes, affecting various cellular functions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited moderate antibacterial activity. For instance, it demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM . However, its antibacterial efficacy is generally lower compared to its anticancer activity.

Case Studies

Case Study 1: Antiproliferative Effects in Cancer Research

A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Among these, this compound was highlighted for its strong inhibitory effects on SW620 colon carcinoma cells at sub-micromolar concentrations (IC50 = 0.4 µM). This underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Interaction with Biological Targets

In another investigation focused on the interaction of this compound with biological macromolecules, it was found to bind effectively to specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards these targets suggest that the compound could serve as a scaffold for designing more potent inhibitors tailored for specific therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile?

  • Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) or C–H functionalization. For example, MCRs involving aromatic aldehydes, aminopyridines, and in situ-generated isocyanates yield imidazo[1,2-a]pyridine scaffolds. Bromination at the 7-position can be achieved using bromine sources under controlled conditions. Ultrasound-assisted iodination mediated by tert-butyl hydroperoxide (TBHP) has also been adapted for halogenation, though optimization for bromine substitution would require adjusting reagents (e.g., NBS or Br₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.1–8.0 ppm, nitrile carbon at ~117 ppm) .
  • HRMS : Confirm molecular weight with high precision (e.g., [M+H]+ calculated as 388.91037 vs. observed 388.91052) .
  • IR Spectroscopy : Identify nitrile stretching vibrations (~2200 cm⁻¹) and NH/OH bands if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping peaks or ambiguous coupling patterns) can be addressed via:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve connectivity between protons and carbons, particularly in crowded aromatic regions .
  • X-ray crystallography : Use programs like SHELXL for crystal structure refinement to unambiguously confirm bond lengths/angles and substituent positions .

Q. What mechanistic insights exist for C–H functionalization reactions in derivatizing this compound?

  • Methodological Answer: Ultrasound-assisted methods using TBHP as an oxidant suggest a radical-mediated pathway. For example, iodination proceeds via hydrogen atom transfer (HAT) from the imidazo[1,2-a]pyridine core, generating a radical intermediate that reacts with iodine sources. Similar mechanisms may apply to bromination, though bromine’s higher reactivity requires careful control to avoid overhalogenation . Computational studies (DFT) can model transition states and regioselectivity .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups (e.g., nitrile) lower LUMO energy, enhancing electrophilicity. Solvent effects can be modeled using polarizable continuum models (PCM), and charge distribution maps identify reactive sites for further functionalization .

Q. What strategies are used to evaluate its potential as a human constitutive androstane receptor (CAR) agonist?

  • Methodological Answer:

  • In vitro assays : Use luciferase reporter gene assays in HepG2 cells transfected with CAR plasmids to measure activation.
  • Docking studies : Align the compound’s structure with CAR’s ligand-binding domain (LBD) using software like AutoDock Vina. The bromine and nitrile groups may interact with hydrophobic pockets or hydrogen-bonding residues (e.g., Thr252, Asn152) .

Properties

IUPAC Name

4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVWPWKOVXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.